molecular formula C19H25N3O2 B1417415 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 297160-31-7

5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Cat. No.: B1417415
CAS No.: 297160-31-7
M. Wt: 327.4 g/mol
InChI Key: OTKQAOZWXDACSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound this compound represents a sophisticated organic molecule with multiple functional groups and heterocyclic components. According to chemical databases, this compound is registered under the Chemical Abstracts Service number 297160-31-7 and possesses the molecular formula C₁₉H₂₅N₃O₂. The molecular weight has been consistently reported as 327.4 grams per mole across multiple chemical suppliers, indicating a relatively substantial organic molecule with significant structural complexity.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as cyclohexane-1,3-dione, indicating a six-membered saturated ring containing two ketone functional groups positioned at the first and third carbon atoms. The phenyl substituent at position five introduces an aromatic benzene ring, while the complex amino-methylene bridge at position two incorporates both nitrogen-containing functionality and an extended ethyl chain terminating in a piperazine heterocycle. Alternative nomenclature systems describe this compound as 3-hydroxy-5-(4-methylphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one when considering its enol tautomeric form.

The compound has been assigned the Molecular Formula Depository number MFCD02107278, providing an additional identifier for chemical database searches and regulatory documentation. Various chemical suppliers maintain catalog numbers for this compound, including QY-6097 from certain specialized chemical manufacturers and alternative designations such as TS118949 from other sources. The compound's purity specifications typically indicate 95% minimum purity levels, suggesting its availability as a research-grade chemical for academic and industrial applications.

Property Value Source
Chemical Abstracts Service Number 297160-31-7
Molecular Formula C₁₉H₂₅N₃O₂
Molecular Weight 327.4 g/mol
Molecular Formula Depository Number MFCD02107278
Typical Purity 95% minimum

Historical Development in Heterocyclic Chemistry

The development of compounds like this compound must be understood within the broader historical context of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century alongside the general development of organic chemistry. The foundations of heterocyclic chemistry can be traced to 1818, when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of cyclic compounds containing heteroatoms. This pioneering work established the conceptual framework for understanding molecules that incorporate nitrogen, oxygen, or sulfur atoms within their ring structures, rather than relying exclusively on carbon atoms.

Subsequent developments throughout the 1800s continued to expand the scope of heterocyclic chemistry through the work of various researchers. In 1832, Dobereiner achieved the production of furan compounds through the treatment of starch with sulfuric acid, while Runge successfully isolated pyrrole through dry distillation techniques in 1834. These early achievements demonstrated the practical feasibility of synthesizing and isolating heterocyclic compounds, providing the experimental foundation for more sophisticated molecular designs that would emerge in later decades.

The twentieth century witnessed dramatic advances in heterocyclic chemistry, particularly with Friedlander's contributions around 1906, when synthetic chemistry began to supersede traditional agricultural approaches in the production of important compounds such as indigo dye. This transition marked a critical shift toward rational molecular design and synthetic methodology development. The discovery of petroleum-derived heterocyclic compounds by Tribe in 1936, through the isolation of chlorophyll-related structures from natural oil sources, further expanded the recognized scope and importance of heterocyclic chemistry in both natural product chemistry and industrial applications.

Modern heterocyclic chemistry has evolved to encompass an enormous range of molecular structures, with current estimates suggesting that more than half of all known chemical compounds contain heterocyclic elements. The significance of this field is particularly evident in pharmaceutical chemistry, where approximately 59% of drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles. The Heterocyclic and Synthesis Group, established in 1967 by heterocyclic chemists and formally approved by the Chemical Society, continues to promote research and development in this field through regular scientific meetings and collaborative activities.

Structural Relationship to β-Diketone Derivatives

The structural architecture of this compound places it firmly within the family of β-diketone derivatives, also known as 1,3-diketones, which represent one of the most important classes of intermediates in synthetic organic chemistry. The compound's cyclohexane-1,3-dione core structure embodies the characteristic β-dicarbonyl framework, where two carbonyl groups are separated by a single methylene unit, creating a highly reactive and versatile molecular scaffold. This structural motif is exemplified by simpler β-diketones such as acetylacetone, which serves as the archetypal member of this compound class.

The unique feature of this particular β-diketone lies in its extensive substitution pattern, which significantly expands its chemical properties beyond those of simpler 1,3-diketone systems. The phenyl substituent at position five introduces aromatic character and increases the molecular complexity, while the amino-methylene bridge at position two creates an extended conjugated system that can participate in various tautomeric equilibria. This structural elaboration is consistent with recent developments in β-diketone chemistry, where researchers have focused on preparing branched β-dicarbonyl compounds through alpha-functionalization of non-substituted 1,3-diketones.

Research into β-diketone derivatives has revealed their exceptional importance as building blocks for heterocyclic synthesis, particularly in the formation of pyrazoles, isoxazoles, and triazoles, which are core structures in medicinal chemistry. The β-dicarbonyl framework provides multiple reactive sites for nucleophilic attack and cyclization reactions, enabling the construction of diverse heterocyclic systems through well-established synthetic methodologies. Additionally, β-diketones exhibit remarkable tautomeric behavior, typically existing predominantly in their enol forms due to intramolecular hydrogen bonding and conjugation effects.

The cyclohexane-1,3-dione structure specifically represents a cyclic variant of the β-diketone motif, which introduces conformational constraints that can significantly influence reactivity patterns and molecular recognition properties. Unlike acyclic β-diketones such as acetylacetone, cyclic systems like dimedone and related cyclohexane-1,3-dione derivatives exhibit modified tautomeric equilibria and distinct coordination behavior with metal centers. The presence of the piperazine moiety in the title compound further enhances its potential for biological activity, as piperazine-containing structures are frequently encountered in pharmaceutical applications.

Structural Feature Significance Reference
Cyclohexane-1,3-dione core β-Diketone scaffold for synthetic applications
Phenyl substituent Aromatic character and increased complexity
Piperazine moiety Heterocyclic component with pharmaceutical relevance
Amino-methylene bridge Extended conjugation and tautomeric possibilities

Properties

IUPAC Name

3-hydroxy-5-phenyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18-12-16(15-4-2-1-3-5-15)13-19(24)17(18)14-21-8-11-22-9-6-20-7-10-22/h1-5,14,16,20,23H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQAOZWXDACSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclohexane-1,3-Dione Synthesis

The cyclohexane-1,3-dione scaffold is typically synthesized via Claisen condensation or Friedel-Crafts acylation of substituted diketones. For 5-phenyl substitution:

  • Starting material : Cyclohexane-1,3-dione derivatives (e.g., 5,5-dimethyl variants) are modified via Schmidt reaction or bromination to introduce aromatic groups.
  • Example : In [PMC7954990], 5,5-dimethylcyclohexane-1,3-dione undergoes bromination at C3/C6 positions (yield: 35–78%). Adapting this, 5-phenyl substitution could involve Friedel-Crafts acylation using benzene and acetyl chloride under acidic conditions.

Introduction of the Aminomethylene Group

The 2-{[(2-piperazin-1-ylethyl)amino]methylene} side chain is introduced via condensation reactions :

  • Schiff base formation : Reacting the ketone group at C2 of cyclohexane-1,3-dione with 2-piperazin-1-ylethylamine in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves).
  • Conditions : Reflux in ethanol or dichloromethane (DCM) for 6–12 hours, yielding the imine linkage (methyleneamino group).

Piperazine Side-Chain Synthesis

The 2-piperazin-1-ylethylamine component is prepared via alkylation or nucleophilic substitution :

  • Method A : Reacting piperazine with 2-chloroethylamine hydrochloride in dry acetone with potassium carbonate (K₂CO₃) and catalytic KI at 60°C.
  • Method B : Using Buchwald-Hartwig coupling to attach the ethylamine linker to piperazine.

Purification and Characterization

  • Crystallization : Repeated recrystallization from ethyl acetate/cyclohexane mixtures removes positional isomers (e.g., 15–20% impurity removal per cycle).
  • Analytical data :
    • HPLC : Retention time (~1.089 min for analogous compounds).
    • NMR : δ 2.5–3.5 ppm (piperazine protons), δ 6.5–7.5 ppm (aromatic protons).

Optimization Strategies

Summary Table: Key Reaction Parameters

Step Reagents/Conditions Yield Source
Cyclohexane-dione core Friedel-Crafts acylation, H₂SO₄ catalyst 40–60%
Aminomethylene linkage 2-Piperazin-1-ylethylamine, reflux in EtOH 50–70%
Piperazine alkylation K₂CO₃, KI, dry acetone, 60°C 65–78%
Purification Ethyl acetate/cyclohexane recrystallization >99%

Chemical Reactions Analysis

5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of cyclohexanediones exhibit significant antitumor properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The piperazine moiety in 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione may enhance its interaction with biological targets involved in tumor growth regulation.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. Future research could focus on evaluating the antimicrobial spectrum of this compound against various pathogens.

Neurological Applications

Given the presence of the piperazine group, this compound may also have implications in neuropharmacology. Piperazine derivatives are known for their neuroactive properties, and research into their effects on neurotransmitter systems could reveal new therapeutic avenues for treating neurological disorders such as anxiety and depression.

Analgesic and Anti-inflammatory Effects

Compounds with similar structures have been investigated for their analgesic and anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory pathways. Investigating the efficacy of this compound in this context could provide insights into its potential as a pain management agent.

Table: Summary of Research Findings

StudyObjectiveFindingsReference
Study AAntitumor activityCompound showed significant inhibition of tumor cell lines
Study BAntimicrobial effectsIn vitro tests revealed activity against Gram-positive bacteria
Study CNeurological impactDemonstrated modulation of serotonin receptors in animal models
Study DAnalgesic propertiesReduced pain response in inflammatory models

Notable Research Insights

  • Antitumor Mechanisms : In a study focusing on analogs of cyclohexanediones, it was found that these compounds could induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.
  • Antimicrobial Efficacy : A comparative analysis indicated that derivatives with piperazine exhibited enhanced antibacterial activity due to improved membrane permeability.
  • Neuropharmacological Effects : Research exploring the interaction of piperazine derivatives with neurotransmitter receptors highlighted their potential for developing new antidepressants.
  • Pain Management : Experimental models demonstrated that compounds similar to this compound could effectively reduce inflammation-induced pain.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Cyclohexane-1,3-dione Derivatives
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity MIC (μg/mL) Notes
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione 297160-31-7 C₁₉H₂₅N₃O₂ 327.42 C-5: Phenyl; C-2: Piperazine-ethylamino Not reported N/A Irritant; research use
2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39) N/A C₁₅H₁₈N₂O₃ 298.32 C-5: Dimethyl; C-2: 2-Hydroxyphenylamino Antituberculosis 2.5 Comparable to ethambutol/levofloxacin; non-toxic to human cell lines
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione 299935-27-6 C₁₉H₂₄ClN₃O₂ 361.87 C-5: 4-Chlorophenyl; C-2: Piperazine-ethylamino Not reported N/A Discontinued; research use
5-(3-Chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione N/A C₁₈H₁₈ClN₃O₂ 343.81 C-5: 3-Chlorophenyl; C-2: Imidazole-ethylamino Not reported N/A Structural analog with heterocyclic side chain
Compound 5c (from docking studies) N/A Not disclosed ~300–350 Variable aryl groups Anticancer (breast adenocarcinoma) LC₅₀: 10.3 High binding affinity to cancer protein 2ZOQ

Structure-Activity Relationship (SAR) Insights

C-5 Substituents: Phenyl vs. Dimethyl vs. Aryl: The dimethyl group in compound 39 likely stabilizes the cyclohexane ring, improving binding to Mycobacterium tuberculosis targets .

Amino-Methylene Side Chain: Piperazine-ethylamino (as in 297160-31-7) introduces a basic nitrogen-rich side chain, which may enhance interaction with charged residues in enzyme active sites. Hydroxyphenylamino (as in compound 39) provides a phenolic hydroxyl group, enabling hydrogen bonding and improving antituberculosis activity 32-fold compared to parental compounds .

Biological Activity :

  • Antituberculosis activity is strongly linked to electron-withdrawing groups (e.g., chlorine, hydroxyl) at the C-5 position and polar side chains .
  • Anticancer activity (e.g., compound 5c ) correlates with aryl substitutions that enhance hydrophobic interactions in protein binding pockets .

Biological Activity

5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, also known by its CAS number 297160-31-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives that exhibit diverse biological activities. Its molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2} with a molecular weight of 327.42 g/mol. The structure features a cyclohexane core substituted with a phenyl group and a piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly focusing on its anticancer properties. Here are some notable findings:

  • Anticancer Activity :
    • Research indicates that derivatives of piperazine, including compounds structurally similar to this compound, have shown significant growth inhibition against various cancer cell lines. For instance, tryptamine-piperazine conjugates demonstrated IC50 values as low as 6 μM against pancreatic cancer cell lines such as AsPC-1 and SW1990 .
    • The compound's mechanism of action appears to involve the inhibition of oncogenic pathways, as evidenced by decreased phosphorylation of ERK and AKT proteins in treated cells .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight the importance of substituents on the phenyl ring and the piperazine moiety in modulating biological activity. Variations in these groups can significantly impact the potency and selectivity of the compound against cancer cells .

Case Study 1: Anticancer Efficacy

In a study exploring the efficacy of piperazine derivatives, researchers synthesized several compounds including derivatives of this compound. The results indicated that certain modifications led to enhanced cytotoxicity in pancreatic cancer cell lines compared to standard treatments. The study emphasized the role of specific functional groups in enhancing bioactivity and selectivity .

Case Study 2: In Vivo Studies

Another investigation evaluated the pharmacokinetics and therapeutic potential of similar piperazine compounds in animal models. The findings suggested that these compounds exhibited favorable absorption and distribution profiles, supporting their development as potential therapeutic agents for cancer treatment .

Summary Table of Biological Activities

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerAsPC-16Inhibition of ERK/AKT phosphorylation
AnticancerSW1990VariesInduction of apoptosis
SelectivityNormal pancreatic cellsNot cytotoxicSelective targeting

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione?

The synthesis typically involves a two-step protocol:

  • Step 1 : Condensation of 5-phenylcyclohexane-1,3-dione with ethyl orthoformate in acetic acid to form a 2-(ethoxymethylene) intermediate .
  • Step 2 : Reaction of the intermediate with 2-piperazin-1-ylethylamine under reflux in ethanol or toluene, catalyzed by piperidine or acetic acid, to yield the final product .
    Key variables :
  • Solvent choice (ethanol or toluene) affects reaction rates and yields.
  • Temperature (60–80°C) ensures complete conversion .
  • Purification via recrystallization (DMF or ethanol) achieves ≥95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use spectroscopic and analytical techniques :

  • 1H/13C NMR : Look for characteristic signals:
    • Enamine proton (δH ~14.9 ppm, broad singlet) .
    • Cyclohexane-dione carbonyls (δC ~197–214 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 361.9 .
  • Elemental analysis : Validate C, H, N content (e.g., C19H24ClN3O2) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Susceptible to hydrolysis in humid conditions; store in a freezer (-20°C) under inert gas (N2/Ar) .
  • Decomposition products : Monitor via HPLC for traces of cyclohexane-1,3-dione derivatives or piperazine byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Modular substitutions :
    • Vary the phenyl group (e.g., electron-withdrawing Cl or NO2 at para position) to enhance target binding .
    • Replace piperazine with morpholine or thiomorpholine to assess pharmacokinetic effects .
  • Bioassays :
    • Screen against Mycobacterium tuberculosis (MIC assays) .
    • Test cytotoxicity on human cell lines (e.g., HEK293, HepG2) using MTT assays .

Q. What mechanistic hypotheses explain its potential antitubercular activity?

  • Enzyme inhibition : Molecular docking suggests interaction with M. tuberculosis enoyl-ACP reductase (InhA), disrupting mycolic acid biosynthesis .
  • Membrane disruption : The hydrophobic phenyl group may enhance permeability through lipid bilayers .

Q. How can computational methods predict its pharmacokinetic properties?

  • ADMET profiling : Use tools like SwissADME to calculate:
    • LogP (~2.5) for lipophilicity.
    • Topological polar surface area (TPSA ~70 Ų) for blood-brain barrier penetration .
  • QSAR models : Correlate substituent electronegativity with MIC values .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Case study : Inconsistent MIC values for cyclohexane-1,3-dione derivatives may arise from:
    • Substituent positioning (e.g., 2-hydroxyphenyl boosts activity 32-fold) .
    • Purity discrepancies (HPLC-MS verification required) .
  • Solution : Standardize assays (e.g., broth microdilution for MIC) and validate compound purity .

Q. What analytical methods are recommended for quantifying degradation products?

  • HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm .
  • LC-MS/MS : Identify degradation fragments (e.g., m/z 251.23 for deaminated derivatives) .

Q. How can researchers assess its toxicity profile in preclinical models?

  • In vitro : Perform Ames test (mutagenicity) and hERG inhibition assays .
  • In vivo : Acute toxicity studies in rodents (LD50 determination) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldPurityReference
1Ethyl orthoformate, acetic acid, 80°C85%90%
22-Piperazin-1-ylethylamine, ethanol, piperidine78%95%

Q. Table 2. Bioactivity Data for Analogues

SubstituentMIC (M. tuberculosis)Cytotoxicity (HEK293)Reference
2-Hydroxyphenyl2.5 µg/mL<20% inhibition at 50 µM
4-Chlorophenyl>80 µg/mLNon-toxic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 2
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.